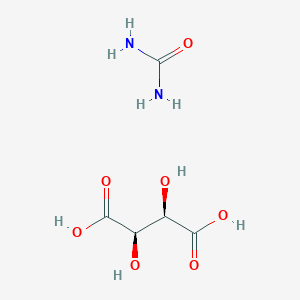
(2R,3R)-2,3-dihydroxybutanedioic acid;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;urea is a compound that combines the properties of (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and urea. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Urea is an organic compound with the chemical formula CO(NH₂)₂, widely used in fertilizers and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;urea involves the reaction of tartaric acid with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired compound. The process may involve the following steps:
- Dissolving tartaric acid in a suitable solvent.
- Adding urea to the solution.
- Introducing a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at a specific temperature and pressure.
- Isolating and purifying the resulting compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous processing techniques. The process is optimized to maximize yield and minimize waste. Key steps include:
- Bulk mixing of tartaric acid and urea.
- Continuous addition of catalysts and solvents.
- Controlled heating and cooling cycles.
- Separation and purification of the final product using techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3R)-2,3-dihydroxybutanedioic acid;urea has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-dihydroxybutanedioic acid: An enantiomer of tartaric acid with different stereochemistry.
(2S,3R)-2,3-dihydroxybutanedioic acid: Another enantiomer with distinct properties.
Urea Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;urea is unique due to its combination of tartaric acid and urea properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Properties
CAS No. |
64674-55-1 |
|---|---|
Molecular Formula |
C5H10N2O7 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;urea |
InChI |
InChI=1S/C4H6O6.CH4N2O/c5-1(3(7)8)2(6)4(9)10;2-1(3)4/h1-2,5-6H,(H,7,8)(H,9,10);(H4,2,3,4)/t1-,2-;/m1./s1 |
InChI Key |
OEMSOUAIXGVVDH-ZVGUSBNCSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.C(=O)(N)N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















